2-(1H-Indol-6-yl)propan-2-ol CAS 865376-66-5 properties
2-(1H-Indol-6-yl)propan-2-ol CAS 865376-66-5 properties
An In-depth Technical Guide to 2-(1H-Indol-6-yl)propan-2-ol (CAS 865376-66-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 2-(1H-Indol-6-yl)propan-2-ol, a unique indole derivative. As a Senior Application Scientist, this guide moves beyond simple data recitation to offer mechanistic insights, field-proven experimental designs, and a forward-looking perspective on its potential applications in medicinal chemistry and drug discovery. The indole scaffold is a cornerstone of modern pharmacology, and understanding the properties and synthesis of its varied derivatives is critical for the development of novel therapeutics.[1][2]
Core Compound Identity and Physicochemical Profile
2-(1H-Indol-6-yl)propan-2-ol is a tertiary alcohol derivative of the indole heterocyclic system. The placement of the 2-hydroxypropyl group at the 6-position of the indole ring represents a departure from the more commonly explored substitutions at the 2- and 3-positions, offering a unique vector for structure-activity relationship (SAR) studies.
The indole ring itself is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates due to its ability to mimic peptide structures and participate in various biological interactions.[3] Derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
Table 1: Physicochemical and Supplier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 865376-66-5 | [5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Purity | ≥97% | [5] |
| Predicted State | Solid at 25°C | Inferred from structure |
| Storage | 2-8°C, sealed, dry | [5] |
| Shipping | Cold-chain transportation |[5] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published. The tertiary alcohol and indole N-H groups suggest potential for hydrogen bonding, likely affording moderate solubility in polar organic solvents.
Synthesis and Mechanistic Rationale
The construction of tertiary alcohols is a fundamental transformation in organic synthesis. For a molecule like 2-(1H-Indol-6-yl)propan-2-ol, where the two alkyl groups on the alcohol-bearing carbon are identical (both methyl), a Grignard reaction is the most direct and efficient synthetic strategy.
Primary Synthetic Pathway: Grignard Addition to a Ketone
The most logical and field-proven approach involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to a 6-acetyl-1H-indole precursor.[6][7]
Causality and Experimental Choice: The Grignard reagent acts as a potent source of nucleophilic methyl anions (CH₃⁻). The carbonyl carbon of the ketone is highly electrophilic due to the polarization of the C=O bond by the electronegative oxygen atom. This electronic mismatch drives the reaction, leading to the formation of a new carbon-carbon bond. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol.[8] This method is preferred for its high efficiency, atom economy, and the ready availability of the necessary starting materials.
Caption: Grignard synthesis workflow for 2-(1H-Indol-6-yl)propan-2-ol.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with 6-acetyl-1H-indole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C to neutralize the excess Grignard reagent and protonate the alkoxide.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(1H-Indol-6-yl)propan-2-ol.
Alternative Pathway: Double Addition to an Ester
An alternative synthesis involves the reaction of an indole-6-carboxylate ester (e.g., methyl 1H-indole-6-carboxylate) with at least two equivalents of a methyl Grignard reagent.[9]
Mechanistic Insight: This reaction proceeds via a two-step sequence. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (⁻OCH₃) leaving group to form 6-acetyl-1H-indole in situ. This newly formed ketone is more reactive towards the Grignard reagent than the starting ester because the carbonyl carbon of the ester is less electrophilic due to resonance stabilization from the adjacent oxygen atom.[9][10] Consequently, the ketone is immediately consumed by a second equivalent of the Grignard reagent to form the tertiary alcohol product after workup.[11]
Caption: Double Grignard addition mechanism for synthesis from an ester.
Expected Structural Characterization Data
While experimental spectra are not publicly available, the structure of 2-(1H-Indol-6-yl)propan-2-ol allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for guiding the characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Indole N-H | δ 8.0-8.5 ppm (broad singlet) | Deshielded proton on nitrogen. |
| Aromatic C-H | δ 7.0-7.8 ppm (multiplets) | Protons on the indole aromatic system. | |
| Alcohol O-H | δ 1.5-2.5 ppm (singlet) | Exchangeable proton, chemical shift is concentration-dependent. | |
| Methyl (2x CH₃) | δ ~1.6 ppm (singlet, 6H) | Six equivalent protons of the two methyl groups. | |
| ¹³C NMR | Aromatic C | δ 100-140 ppm | Carbons of the indole ring. |
| Quaternary C-OH | δ ~72 ppm | Carbon atom bonded to the hydroxyl group. | |
| Methyl (2x CH₃) | δ ~30 ppm | Equivalent methyl carbons. | |
| IR Spec. | O-H Stretch | 3600-3200 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| N-H Stretch | ~3400 cm⁻¹ (sharp/medium) | Characteristic of the indole N-H bond. | |
| C-H Stretch | 3100-2850 cm⁻¹ | Aromatic and aliphatic C-H bonds. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 175.10 | Corresponding to the molecular formula C₁₁H₁₃NO. |
| Key Fragment | m/z = 160.08 | Loss of a methyl group ([M-CH₃]⁺). |
| | Key Fragment | m/z = 157.09 | Loss of a water molecule ([M-H₂O]⁺). |
Potential Applications in Medicinal Chemistry
The true value of a novel chemical entity lies in its potential for biological application. While 2-(1H-Indol-6-yl)propan-2-ol has no specifically reported biological activity, its structure suggests several promising avenues for exploration in drug discovery.
-
Scaffold for Library Synthesis: The tertiary alcohol functionality is a versatile handle for chemical diversification. It can be readily converted into ethers, esters, or halides, or used in substitution reactions to attach a wide variety of other chemical moieties. This makes the compound an excellent starting point for the creation of a focused library of novel indole derivatives for high-throughput screening.
-
Exploring Novel SAR: Most research on indole-based drugs focuses on modifications at the N1, C2, and C3 positions. By providing a stable and functionalized substituent at the C6 position, this compound allows researchers to probe a less-explored region of the indole pharmacophore, potentially leading to compounds with novel mechanisms of action or improved selectivity.
-
Bioisostere and Structural Analog: The propan-2-ol group can be considered a bioisostere for other functional groups. For instance, its structure bears a resemblance to the side chain of α-methyltryptamine (αMT), a known psychoactive compound, but with the amine replaced by a hydroxyl group.[12] This substitution dramatically alters polarity, hydrogen bonding capability, and basicity, providing a tool to dissect the structural requirements for receptor binding and biological activity in related compound classes.
-
Intermediate for Complex Targets: The compound can serve as a key intermediate in the multi-step synthesis of more complex molecules, including potential inhibitors of enzymes like NADPH Oxidase 2, where indole-based structures have shown promise.[13]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 2-(1H-Indol-6-yl)propan-2-ol. Therefore, it must be handled with the standard precautions applied to all new chemical entities of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and ANSI-approved safety glasses or goggles.[14]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[15]
-
Handling: Avoid direct contact with skin and eyes.[16] Avoid creating dust.[17]
-
Storage: As recommended by suppliers, store in a tightly sealed container in a refrigerator (2-8°C) in a dry environment.[5]
This guide provides a robust framework for understanding, synthesizing, and exploring the potential of 2-(1H-Indol-6-yl)propan-2-ol. Its unique structure marks it as a compound of interest for medicinal chemists seeking to expand the therapeutic potential of the indole family.
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